

# Gsk690693: Application Notes and Protocols for High-Throughput Screening

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## Compound of Interest

Compound Name: Gsk 690693

Cat. No.: B1683982

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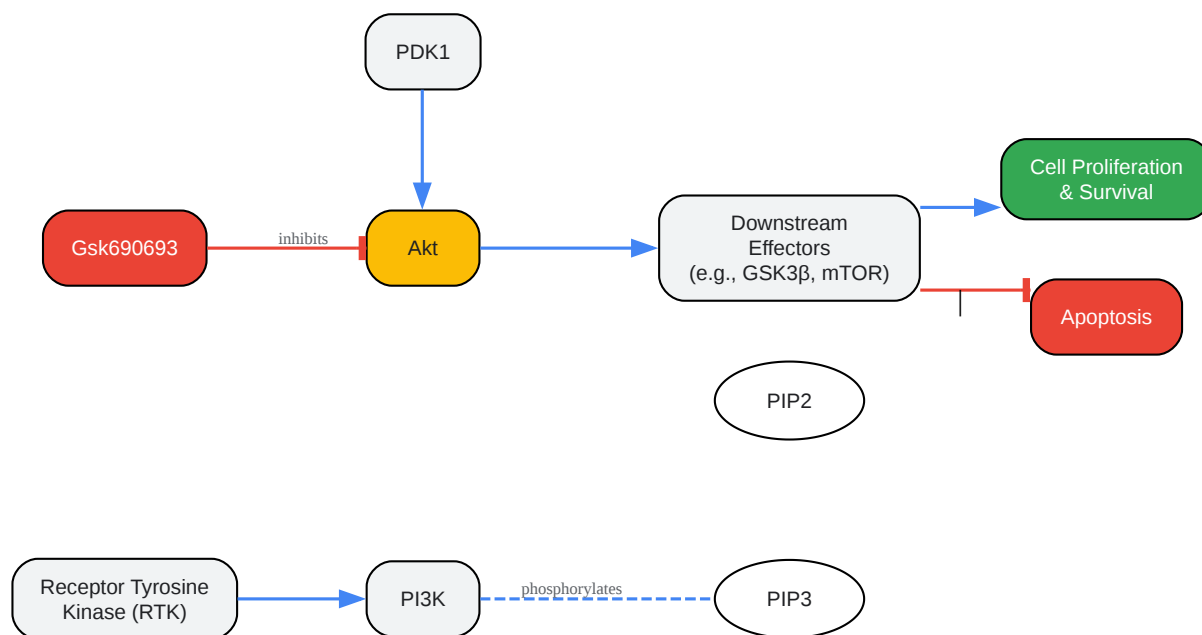
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Gsk690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor with significant utility in high-throughput screening (HTS) for cancer drug discovery.[1][2][3] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a critical serine/threonine kinase in the PI3K/Akt signaling pathway that plays a central role in promoting cell survival, proliferation, and inhibiting apoptosis.[3][4] The constitutive activation of the Akt pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3] Gsk690693 serves as a valuable tool for researchers to investigate the consequences of Akt inhibition and to screen for novel modulators of this pathway in a high-throughput format.

## Mechanism of Action

Gsk690693 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Akt1, Akt2, and Akt3.[1] This prevents the phosphorylation of downstream Akt substrates, thereby blocking the signal transduction cascade that leads to cell growth and survival.[4] Inhibition of the Akt pathway by Gsk690693 can lead to the induction of apoptosis in cancer cells.[5][6]



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**Figure 1:** Gsk690693 inhibits the PI3K/Akt signaling pathway.

## Quantitative Data Summary

The inhibitory activity of Gsk690693 has been characterized against purified kinases and in cellular assays.

Kinase	IC50 (nM)
Akt1	2
Akt2	13
Akt3	9
PKA	24
PrkX	5
PKC $\alpha$	21
PKC $\beta$ II	20
PKC $\gamma$	16
AMPK	50
DAPK3	81
PAK4	10
PAK5	52
PAK6	6

Table 1: In vitro inhibitory activity of Gsk690693 against a panel of kinases. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[7\]](#)

Cell Line	Tumor Type	IC50 for GSK3 $\beta$ Phosphorylation (nM)
BT474	Breast Carcinoma	43 - 150 (average range)
LNCaP	Prostate Carcinoma	43 - 150 (average range)
U87MG	Glioblastoma	43 - 150 (average range)

Table 2: Cellular activity of Gsk690693 measured by inhibition of GSK3 $\beta$  phosphorylation.[1][5]

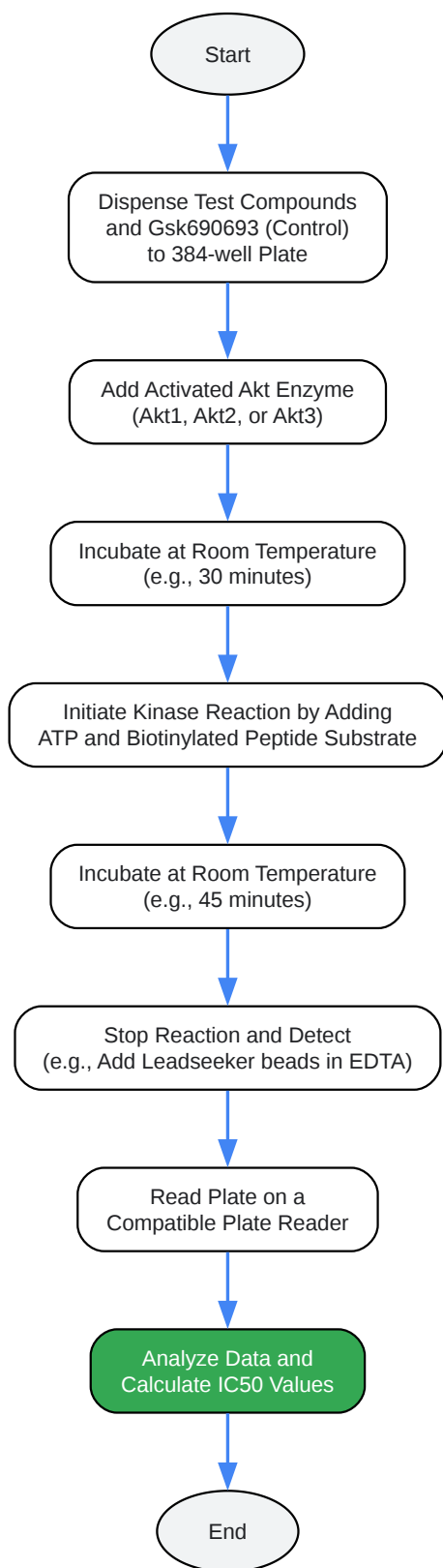
Cell Line Type	Sensitive Cell Lines (%)
Acute Lymphoblastic Leukemia (ALL)	88
Acute Myeloid Leukemia (AML)	32
Chronic Lymphocytic Leukemia (CLL)	0
Chronic Myeloid Leukemia (CML)	25
Burkitt Lymphoma	50
Non-Hodgkin Lymphoma	17
Hodgkin Lymphoma	0

Table 3: Sensitivity of hematologic tumor cell lines to Gsk690693 in a 3-day cell proliferation assay (EC50 < 1  $\mu$ M).[6]

## Experimental Protocols

### Protocol 1: Biochemical Akt Kinase Inhibition Assay (HTS)

This protocol describes a generic, cell-free kinase assay to determine the in vitro potency of compounds against Akt kinases in a 384-well format.



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**Figure 2:** Workflow for a biochemical Akt kinase inhibition assay.

#### Materials:

- Activated, purified Akt1, Akt2, or Akt3 enzyme
- Biotinylated peptide substrate (e.g., Biotin-aminohexanoicacid-ARKRERAYSFGHHA-amide)
- [ $\gamma$ - $^{33}\text{P}$ ]ATP or unlabeled ATP depending on the detection method
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM  $\text{MgCl}_2$ , 50 mM KCl, 1 mM DTT, 1 mM CHAPS)
- Gsk690693 (as a positive control)
- Test compounds
- 384-well assay plates
- Detection reagents (e.g., Leadseeker beads, HTRF reagents, or ADP-Glo)
- Plate reader

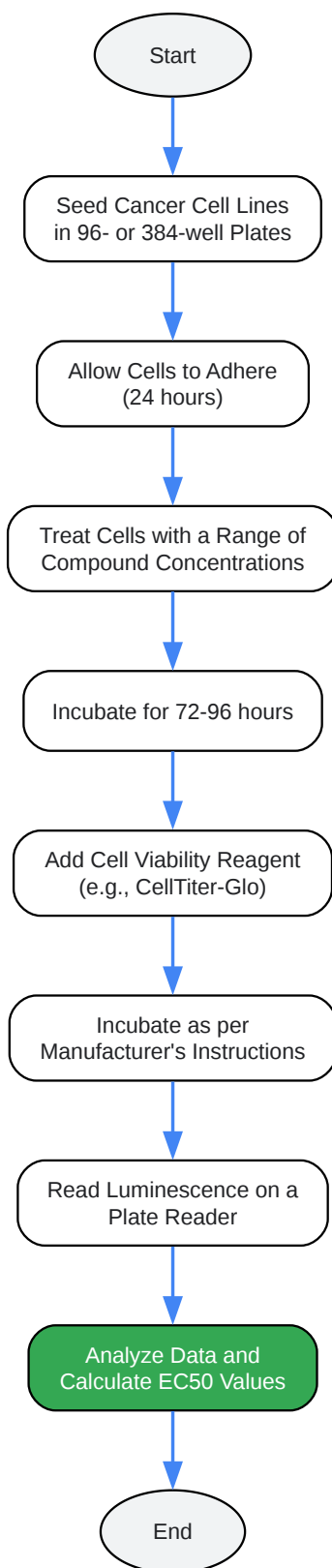
#### Methodology:

- Prepare serial dilutions of test compounds and Gsk690693 in DMSO.
- Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a 384-well plate.
- Add activated Akt enzyme (e.g., 5-15 nM final concentration) to each well and incubate for 30 minutes at room temperature.[\[5\]](#)
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate (e.g., 1  $\mu\text{M}$  final concentration) and ATP (e.g., 2  $\mu\text{M}$  final concentration).[\[5\]](#)
- Incubate the reaction for 45 minutes at room temperature.[\[5\]](#)
- Terminate the reaction by adding a stop solution containing EDTA (e.g., 75 mM final concentration) and the detection reagents (e.g., Leadseeker beads).[\[5\]](#)

- Allow the plate to settle for at least 5 hours before reading on a suitable imager or plate reader.[\[5\]](#)
- Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression curve fit.

## Protocol 2: Cell-Based Proliferation Assay (HTS)

This protocol outlines a method to assess the anti-proliferative effects of compounds on cancer cell lines in a 96- or 384-well format.



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**Figure 3:** Workflow for a cell-based proliferation assay.



**Materials:**

- Cancer cell lines of interest
- Complete cell culture medium
- Gsk690693 (as a positive control)
- Test compounds
- 96- or 384-well clear-bottom, tissue culture-treated plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

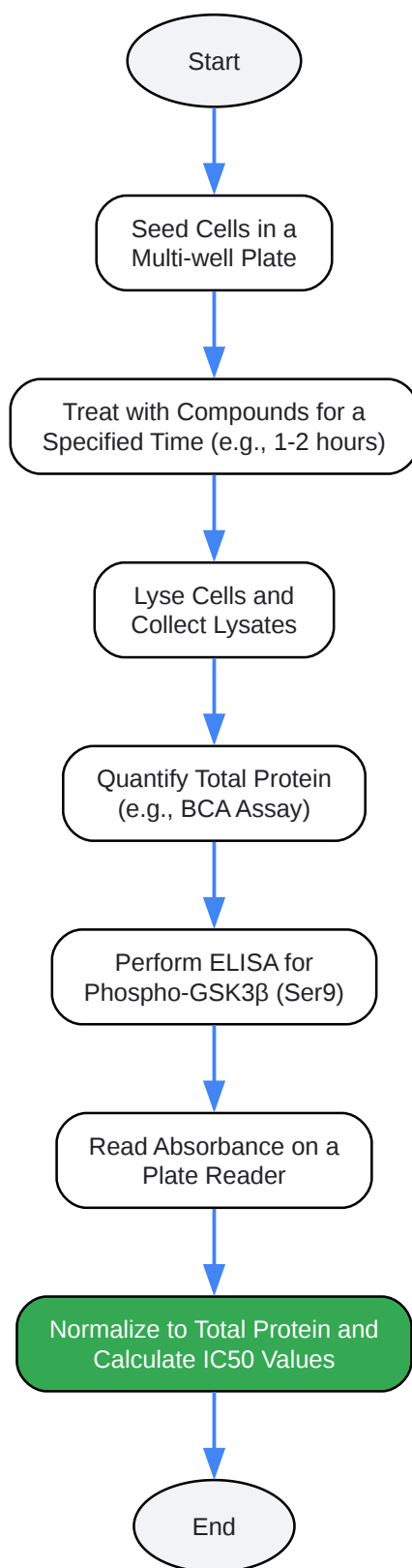
**Methodology:**

- Trypsinize and count cells. Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds and Gsk690693 in culture medium.
- Remove the old medium from the cell plates and add the medium containing the compounds.
- Incubate the plates for 72 to 96 hours at 37°C in a humidified CO<sub>2</sub> incubator.[3]
- Equilibrate the plates and the cell viability reagent to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

- Determine the EC50 values by plotting the percent cell viability against the log of the compound concentration.

## Protocol 3: Cellular Akt Inhibition Assay (ELISA)

This protocol is for measuring the inhibition of the phosphorylation of a key Akt substrate, GSK3 $\beta$ , in cells treated with inhibitors.



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**Figure 4:** Workflow for a cellular Akt inhibition ELISA.

**Materials:**

- Cell line of interest (e.g., BT474)
- Complete cell culture medium
- Gsk690693 and test compounds
- Cell lysis buffer with protease and phosphatase inhibitors
- Phospho-GSK3 $\beta$  (Ser9) ELISA kit
- BCA protein assay kit
- Microplate reader

**Methodology:**

- Seed cells in a multi-well plate and grow to 70-80% confluency.
- Treat the cells with various concentrations of Gsk690693 or test compounds for a defined period (e.g., 1-2 hours).
- Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the total protein concentration of each lysate using a BCA assay.
- Perform the phospho-GSK3 $\beta$  (Ser9) ELISA according to the manufacturer's instructions, loading equal amounts of total protein for each sample.
- Read the absorbance on a microplate reader.
- Normalize the phospho-GSK3 $\beta$  signal to the total protein concentration.
- Calculate the percent inhibition of GSK3 $\beta$  phosphorylation and determine the cellular IC<sub>50</sub> values.

## Considerations for HTS with Gsk690693

- **Selectivity:** While Gsk690693 is a potent Akt inhibitor, it also shows activity against other members of the AGC kinase family, such as PKA and PKC.[1][5] It is crucial to consider these off-target effects when interpreting screening data and to perform counter-screens against related kinases to confirm the selectivity of any identified hits.
- **Assay Robustness:** For HTS campaigns, it is essential to validate the chosen assay by determining the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.[8][9][10]
- **Orthogonal Assays:** Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology or principle.[11] This helps to eliminate false positives arising from compound interference with the primary assay components.
- **ATP Concentration:** For ATP-competitive inhibitors like Gsk690693, the measured IC<sub>50</sub> value in biochemical assays is dependent on the ATP concentration used. It is important to run assays at or near the K<sub>m</sub> of ATP for the kinase to obtain physiologically relevant potency values.[11]

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